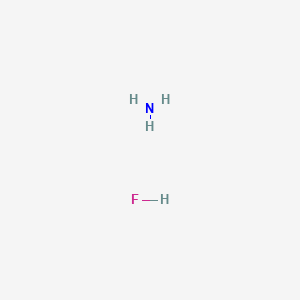

Azane;hydrofluoride

Description

Properties

IUPAC Name |

azane;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

37.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-01-8 | |

| Record name | Ammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azane;hydrofluoride can be synthesized through the direct reaction of ammonia gas with hydrofluoric acid. The reaction is typically carried out in an aqueous solution to control the exothermic nature of the reaction:

NH3+HF→NH4F

Industrial Production Methods: In industrial settings, azane;hydrofluoride is produced by neutralizing hydrofluoric acid with ammonia. This process involves careful control of reaction conditions to ensure the complete conversion of reactants to the desired product. The resulting solution is then evaporated to obtain the solid ammonium fluoride.

Types of Reactions:

Oxidation and Reduction: Azane;hydrofluoride does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

It can participate in substitution reactions where the fluoride ion is replaced by other anions. For example, it reacts with calcium chloride to form calcium fluoride and ammonium chloride:Substitution Reactions: 2NH4F+CaCl2→CaF2+2NH4Cl

Common Reagents and Conditions:

Reagents: Hydrofluoric acid, ammonia, calcium chloride.

Conditions: Aqueous solutions, controlled temperatures to manage exothermic reactions.

Major Products Formed:

Calcium fluoride (CaF₂): A byproduct in reactions with calcium salts.

Ammonium chloride (NH₄Cl): Formed in substitution reactions with chloride salts.

Scientific Research Applications

Chemical Synthesis

Fluorination Reactions

- Azane; hydrofluoride serves as a reagent in fluorination reactions, where it can introduce fluorine into organic molecules. This is particularly important in synthesizing fluorinated compounds that possess unique properties beneficial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Amines

- Researchers have utilized azane; hydrofluoride in the synthesis of fluorinated amines, which are vital intermediates in drug development. The reaction conditions and yields vary based on the substrate used, showcasing the versatility of this compound in organic synthesis.

Pharmaceutical Applications

Drug Development

- The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioactivity. Azane; hydrofluoride plays a crucial role in developing new pharmaceuticals by facilitating the selective introduction of fluorine atoms into drug candidates.

Case Study: Antiviral Agents

- A study demonstrated the use of azane; hydrofluoride in synthesizing antiviral agents that target specific viral proteins. The fluorinated derivatives showed improved efficacy compared to their non-fluorinated counterparts, highlighting the compound's significance in medicinal chemistry.

Material Science

Fluorinated Polymers

- The compound is also used in producing fluorinated polymers, which exhibit exceptional chemical resistance and thermal stability. These polymers are essential for applications in coatings, seals, and insulation materials.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | High |

| Electrical Insulation | Excellent |

Electronics Industry

Semiconductor Manufacturing

- In the electronics sector, azane; hydrofluoride is employed for etching silicon wafers and producing high-purity fluorinated gases. These applications are critical for manufacturing semiconductors and other electronic components.

Case Study: Etching Process Optimization

- A recent study optimized the etching process using azane; hydrofluoride, resulting in improved precision and reduced material loss during semiconductor fabrication.

Environmental Applications

Fluorine Recovery

- Azane; hydrofluoride can be used in processes aimed at recovering fluorine from industrial waste streams, contributing to more sustainable practices within chemical manufacturing.

Data Table: Fluorine Recovery Efficiency

| Process Type | Recovery Efficiency (%) |

|---|---|

| Electrolytic Recovery | 85 |

| Chemical Absorption | 90 |

Mechanism of Action

Azane;hydrofluoride can be compared with other ammonium salts and fluoride compounds:

Ammonium chloride (NH₄Cl): Similar in structure but lacks the fluoride ion, making it less effective in applications requiring fluoride.

Sodium fluoride (NaF): Another fluoride salt used in dental applications, but it is more soluble and has different handling properties compared to ammonium fluoride.

Calcium fluoride (CaF₂): A less soluble fluoride compound used in different industrial applications, such as in the production of optical components.

Uniqueness: Azane;hydrofluoride is unique due to its combination of ammonium and fluoride ions, providing both the reactivity of fluoride and the solubility of ammonium salts. This makes it particularly useful in applications requiring controlled release of fluoride ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Ammonium Halides

Ammonium halides (NH₄X, X = Cl, Br, I) share similar ionic structures but differ in properties:

| Property | NH₄F | NH₄Cl | NH₄Br | NH₄I |

|---|---|---|---|---|

| Molar Mass (g/mol) | 37.04 | 53.49 | 97.94 | 144.94 |

| Melting Point (°C) | 238 (dec.) | 338 (subl.) | 452 (dec.) | 551 (dec.) |

| Solubility (g/100 mL) | 45 | 37 | 60 | 155 |

| Applications | Glass etching | Flux, fertilizer | Photography | Iodine source |

NH₄F is less thermally stable compared to NH₄Cl and NH₄Br, decomposing at lower temperatures. Its higher solubility in polar solvents makes it preferable for fluoride-ion delivery .

Metal Bifluorides (NaHF₂, KHF₂)

Metal bifluorides ([M]⁺[HF₂]⁻) are structurally distinct from NH₄F but share industrial relevance in HF production:

| Property | NH₄F | NaHF₂ | KHF₂ |

|---|---|---|---|

| Molar Mass (g/mol) | 37.04 | 61.99 | 78.10 |

| Melting Point (°C) | 238 (dec.) | \sim180 (dec.) | 239 |

| Key Applications | Etching | Metal treatment | HF production |

KHF₂ is critical in anhydrous HF synthesis via thermal decomposition:

$$ \text{KHF}_2 \rightarrow \text{KF} + \text{HF} \uparrow $$

This process, used in Germany and China, achieves higher HF purity compared to NH₄F-based methods .

Other Amine Hydrofluorides

Hydrofluoride salts of larger amines exhibit distinct toxicity and applications:

| Compound | Formula | Molar Mass (g/mol) | LD50 (Mouse, i.p.) | Applications |

|---|---|---|---|---|

| NH₄F | NH₄F | 37.04 | N/A | Industrial fluoride source |

| Hexadecylamine·HF | C₁₆H₃₅N·HF | 261.53 | 45.25 mg/kg | Dental desensitizer |

| Methylamine·HF | CH₃NH₂·HF | 52.05 | N/A | Organic synthesis |

Hexadecylamine hydrofluoride (Hetaflur) demonstrates higher toxicity due to its lipophilic amine component, limiting its use to controlled dental applications .

Related Nitrogen-Hydrogen-Fluorine Compounds

Under high pressure (>50 GPa), N₂(H₂)₂ transforms into azanes like NH₃ and N₂H₄ (hydrazine). This reactivity highlights the instability of nitrogen-fluorine bonds under extreme conditions, contrasting with the stability of NH₄F at ambient pressure .

Data Tables

Table 1: Comparative Physical Properties of Azane Hydrofluoride and Analogues

(See sections 2.1–2.3 for full data tables.)

Table 2: Industrial Processes Involving Hydrofluorides

| Process | Key Reaction | Efficiency | Reference |

|---|---|---|---|

| NH₄F Synthesis | NH₃ + HF → NH₄F | >90% yield | |

| KHF₂ Decomposition | KHF₂ → KF + HF↑ | 85–90% | |

| Haber-Bosch (NH₃) | N₂ + 3H₂ → 2NH₃ | 10–20% |

Research Findings

Biological Activity

Azane; hydrofluoride, commonly known as ammonium fluoride (NH₄F), is an inorganic compound formed from the reaction of ammonia and hydrofluoric acid. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Its biological activity is particularly significant due to the presence of fluoride ions, which have both beneficial and harmful effects on living organisms.

Chemical Structure:

- Formula: NH₄F

- Molecular Weight: 37.04 g/mol

- Appearance: White crystalline solid, highly soluble in water.

Synthesis:

Azane; hydrofluoride is synthesized through the direct reaction of ammonia gas with hydrofluoric acid:

This reaction is typically performed in an aqueous solution to manage the exothermic nature of the process.

Biological Activity

The biological activity of ammonium fluoride is largely attributed to its fluoride ion content. Fluoride ions play a crucial role in various biological processes, particularly in dental health, but they can also be toxic at high concentrations.

1. Dental Applications

Ammonium fluoride has been investigated for its potential use in dental treatments due to its ability to release fluoride ions, which aid in the remineralization of tooth enamel. Studies have shown that fluoride can help prevent dental caries by enhancing the resistance of enamel to acid attacks from bacteria.

2. Toxicological Effects

Despite its beneficial uses, ammonium fluoride can be highly toxic. Hydrofluoric acid (HF), from which ammonium fluoride is derived, is known for its corrosive properties and systemic toxicity:

- Mechanism of Toxicity: Fluoride ions can bind calcium and magnesium in the body, leading to severe electrolyte imbalances such as hypocalcemia and hypomagnesemia. This can disrupt cellular functions and lead to cell death.

- Case Studies:

- A case study reported severe poisoning due to oral ingestion of HF, resulting in cardiac arrest and requiring intensive medical intervention including continuous veno-venous hemodiafiltration (CVVHDF) for recovery .

- Another case highlighted extensive burns caused by HF exposure, leading to complications such as metabolic acidosis and respiratory failure .

Comparative Analysis with Other Fluoride Compounds

| Compound | Solubility | Biological Activity | Toxicity Level |

|---|---|---|---|

| Ammonium Fluoride (NH₄F) | High | Dental health benefits; potential toxicity | High |

| Sodium Fluoride (NaF) | Very High | Dental health benefits; less toxic than NH₄F | Moderate |

| Calcium Fluoride (CaF₂) | Low | Limited biological activity; used industrially | Low |

| Potassium Fluoride (KF) | High | Similar uses as NH₄F; less common in biological applications | Moderate |

Research Findings

Recent studies have focused on the duality of ammonium fluoride's effects—its utility in promoting dental health versus its potential for causing toxicity:

- Biochemical Assays: Research indicates that ammonium fluoride can be used in biochemical assays as a preservative for biological samples due to its antimicrobial properties.

- Toxicological Studies: Investigations into the toxicokinetics of fluoride compounds reveal that high doses can lead to acute toxicity characterized by cardiovascular dysfunctions and systemic metabolic disturbances .

Q & A

Q. What are the key physicochemical properties of azane;hydrofluoride compounds that researchers must consider during experimental design?

Researchers must account for solubility in polar solvents (e.g., water, ethanol), thermal stability, and hygroscopicity. For example, pyridine hydrofluoride complexes require anhydrous handling to prevent decomposition due to their hygroscopic nature . The corrosive properties of hydrogen fluoride components necessitate using PTFE-lined equipment and controlled ventilation to ensure safety .

Q. Which standard analytical methods are recommended for quantifying azane;hydrofluoride concentrations in aqueous solutions?

Ion chromatography with conductivity detection is optimal for fluoride ion quantification, while potentiometric methods using fluoride-selective electrodes allow real-time monitoring. Structural confirmation can be achieved via infrared spectroscopy (e.g., identifying N-H···F vibrational modes in synthetic apatite fluoridation studies ) and NMR spectroscopy for hydrogen bonding analysis.

Advanced Research Questions

Q. How can advanced spectroscopic techniques differentiate between coordination modes in azane;hydrofluoride complexes?

Multi-nuclear NMR (e.g., , ) reveals fluorine environments and hydrogen bonding, while X-ray crystallography provides definitive structural data. Infrared spectroscopy is critical for identifying specific vibrational modes, as demonstrated in studies of nicotinamide hydrofluoride’s interaction with dental enamel . Combining these with computational modeling resolves complex geometries.

Q. What experimental strategies mitigate phase separation during azane;hydrofluoride synthesis?

Use aprotic solvents (e.g., DMF, DMSO) to enhance solubility and slow reagent addition to avoid supersaturation. Temperature-controlled reactors (<5°C) reduce thermal decomposition risks, as shown in nicotinamide hydrofluoride protocols . Post-synthetic recrystallization (ethanol/water mixtures) improves product homogeneity.

Q. How should researchers design toxicity studies to address contradictions in azane;hydrofluoride bioactivity data?

Adopt standardized exposure models (e.g., OECD guidelines) and validate findings through inter-laboratory studies. The Fluoride Science Quality Assessment Worksheet provides criteria for evaluating study validity, including exposure duration and biomarker standardization . Meta-analyses must control for variables like pH-dependent fluoride bioavailability .

Q. What methodologies enhance reproducibility in studies of azane;hydrofluoride’s interaction with biological systems?

Use isothermal titration calorimetry (ITC) for binding affinity and surface plasmon resonance (SPR) for kinetics. Standardize buffer conditions (phosphate-buffered saline, pH 7.4) with fluoride activity calibrations . Include controls like sodium fluoride to benchmark effects, as done in dental enamel studies .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies between computational models and experimental data on azane;hydrofluoride stability?

Perform sensitivity analyses on computational parameters (e.g., solvent effects, basis sets) and validate with experimental techniques like thermogravimetric analysis (TGA). Cross-reference results with structural data from crystallography or spectroscopy .

Q. What systematic approaches address conflicting reports on azane;hydrofluoride’s catalytic efficiency?

Conduct kinetic studies with in situ FTIR monitoring and GC-MS product verification. Control for HF release using fluoride scavengers (e.g., calcium chloride). Reference methodologies from fluoridation studies for handling intermediates safely .

Methodological Resources

Q. What frameworks exist for critically evaluating azane;hydrofluoride research quality?

The Fluoride Science Quality Assessment Worksheet, developed by the University of Albany and the Center for Fluoride Research Analysis, offers criteria for rigor, study validity, and reproducibility . It is widely used in toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.